molecular formula C19H20O6 B14705058 Phenol, 4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis- CAS No. 15403-39-1

Phenol, 4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis-

Cat. No.: B14705058
CAS No.: 15403-39-1
M. Wt: 344.4 g/mol
InChI Key: YAKHVJDQSISJOS-UHFFFAOYSA-N
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Description

Phenol, 4,4’-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis- is a complex organic compound characterized by its unique spiro structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis- typically involves the reaction of pentaerythritol with formaldehyde under acidic conditions to form the spirocyclic acetal structure.

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired spirocyclic structure. The process often includes steps such as recrystallization and distillation to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include quinones, hydroquinones, and substituted phenols, depending on the specific reagents and conditions used .

Scientific Research Applications

Phenol, 4,4’-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Phenol, 4,4’-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the spirocyclic structure provides stability and rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-diethenyl-: Similar spirocyclic structure but with different substituents.

    Pentaerythritol bisacetal: Another spirocyclic compound with acetal groups.

    3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane: Used as a crosslinking agent in polymer chemistry

Uniqueness

Phenol, 4,4’-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis- is unique due to its combination of phenolic groups and spirocyclic structure, which imparts both reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile chemical properties .

Properties

CAS No.

15403-39-1

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

4-[3-(4-hydroxyphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]phenol

InChI

InChI=1S/C19H20O6/c20-15-5-1-13(2-6-15)17-22-9-19(10-23-17)11-24-18(25-12-19)14-3-7-16(21)8-4-14/h1-8,17-18,20-21H,9-12H2

InChI Key

YAKHVJDQSISJOS-UHFFFAOYSA-N

Canonical SMILES

C1C2(COC(O1)C3=CC=C(C=C3)O)COC(OC2)C4=CC=C(C=C4)O

Origin of Product

United States

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